Bedaquilin-Fumarat
Übersicht
Beschreibung
Bedaquiline fumarate is a medication used for the treatment of active tuberculosis, specifically multi-drug-resistant tuberculosis (MDR-TB). It is an orally bioavailable diarylquinoline antimycobacterial agent that works by inhibiting the ATP synthase enzyme in Mycobacterium tuberculosis, thereby blocking the bacteria’s energy production and leading to its death .
Wissenschaftliche Forschungsanwendungen
Bedaquiline fumarate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as a last-line treatment for MDR-TB, providing a new option for patients who do not respond to conventional treatments . In chemistry, the compound’s unique structure and reactivity make it a valuable subject for studying drug design and synthesis . Additionally, bedaquiline fumarate is used in research to develop new formulations and delivery methods to enhance its bioavailability and efficacy .
Wirkmechanismus
Target of Action
Bedaquiline fumarate, a diarylquinoline antimycobacterial, primarily targets the c subunit of ATP synthase . ATP synthase is an essential enzyme responsible for synthesizing ATP, the primary energy currency of the cell .
Mode of Action
Bedaquiline fumarate inhibits the c subunit of ATP synthase . This inhibition disrupts the synthesis of ATP, thereby depriving the mycobacterial cells of the energy required for various cellular processes . This unique mode of action makes bedaquiline fumarate effective against Mycobacterium tuberculosis, particularly in the treatment of multidrug-resistant tuberculosis (MDR-TB) .
Biochemical Pathways
The primary biochemical pathway affected by bedaquiline fumarate is the ATP synthesis pathway . By inhibiting ATP synthase, bedaquiline fumarate disrupts the energy production in mycobacterial cells, leading to cell death . This action is specific to mycobacteria, making bedaquiline a selective antimycobacterial agent .
Pharmacokinetics
Bedaquiline fumarate is metabolized primarily by the cytochrome P450 isoenzyme 3A4 (CYP3A4) to a less-active N-monodesmethyl metabolite . The pharmacokinetics of bedaquiline fumarate have been assessed in both healthy subjects and patients with drug-susceptible or multidrug-resistant TB . The pharmacokinetic profile of bedaquiline fumarate is greatly influenced by cytochrome P450 inducers and inhibitors . The use of solid dispersions has been shown to significantly improve the pharmacokinetic parameters of bedaquiline fumarate, enhancing its relative bioavailability by 173% and 154% under fasted and fed states, respectively .
Result of Action
The inhibition of ATP synthase by bedaquiline fumarate leads to a disruption in the energy production within the mycobacterial cells, resulting in cell death . This makes bedaquiline fumarate effective in the treatment of MDR-TB . It has been approved by the FDA for the treatment of pulmonary MDR-TB .
Action Environment
The action of bedaquiline fumarate can be influenced by various environmental factors. For instance, body weight and albumin significantly influence the disposition of bedaquiline and its metabolite . Additionally, the co-administration of bedaquiline with other drugs known to induce or inhibit cytochrome P450 enzymes can affect its efficacy and safety . Therefore, understanding these factors is crucial for optimizing the use of bedaquiline fumarate in the treatment of MDR-TB .
Biochemische Analyse
Biochemical Properties
Bedaquiline fumarate plays a significant role in biochemical reactions by specifically targeting and inhibiting the ATP synthase enzyme in Mycobacterium tuberculosis. This enzyme is essential for the synthesis of ATP, the primary energy currency of the cell . By binding to the c subunit of ATP synthase, bedaquiline fumarate disrupts the proton gradient necessary for ATP production, effectively starving the bacteria of energy . This interaction is highly specific and does not affect human ATP synthase, making bedaquiline fumarate a potent and selective antimycobacterial agent .
Cellular Effects
Bedaquiline fumarate exerts profound effects on various types of cells, particularly mycobacterial cells. It inhibits ATP production, leading to a rapid decline in cellular energy levels . This energy depletion affects several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The inhibition of ATP synthase by bedaquiline fumarate results in the cessation of bacterial growth and eventually leads to cell death . In human cells, bedaquiline fumarate is highly protein-bound and does not significantly interfere with cellular functions .
Molecular Mechanism
The molecular mechanism of action of bedaquiline fumarate involves its binding to the c subunit of the ATP synthase enzyme in Mycobacterium tuberculosis . This binding inhibits the enzyme’s activity, preventing the synthesis of ATP. The inhibition of ATP synthase disrupts the proton motive force across the bacterial cell membrane, leading to a failure in energy production . This mechanism is highly specific to mycobacterial ATP synthase, ensuring minimal off-target effects in human cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bedaquiline fumarate have been observed to change over time. The compound is stable under standard storage conditions and exhibits a long half-life, allowing for sustained activity against Mycobacterium tuberculosis . Over time, bedaquiline fumarate maintains its inhibitory effects on ATP synthase, leading to prolonged suppression of bacterial growth . Long-term studies have shown that bedaquiline fumarate can effectively reduce bacterial load in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of bedaquiline fumarate vary with different dosages in animal models. Studies have shown that higher doses of bedaquiline fumarate result in more significant reductions in bacterial load . At very high doses, toxic effects such as hepatotoxicity and QT prolongation have been observed . It is crucial to balance the dosage to achieve maximum efficacy while minimizing adverse effects .
Metabolic Pathways
Bedaquiline fumarate is primarily metabolized in the liver by the cytochrome P450 isoenzyme 3A4 (CYP3A4) to a less-active N-monodesmethyl metabolite . This metabolite, while still active, exhibits significantly lower antimycobacterial activity compared to the parent compound . The metabolic pathway of bedaquiline fumarate involves oxidation and subsequent conjugation reactions, leading to its eventual excretion .
Transport and Distribution
Bedaquiline fumarate is well absorbed and extensively distributed within the body . It is highly bound to plasma proteins (>99.9%) and is distributed to various tissues, including the lungs, where it exerts its therapeutic effects . The transport of bedaquiline fumarate within cells involves passive diffusion, and its high lipophilicity facilitates its accumulation in lipid-rich tissues .
Subcellular Localization
Within cells, bedaquiline fumarate localizes primarily to the bacterial cell membrane, where it binds to the ATP synthase enzyme . This subcellular localization is crucial for its inhibitory effects on ATP synthesis. In human cells, bedaquiline fumarate is predominantly found in the cytoplasm and does not significantly interfere with cellular organelles . The targeting of bedaquiline fumarate to the bacterial cell membrane ensures its selective action against Mycobacterium tuberculosis .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Herstellung von Bedaquilin-Fumarat umfasst mehrere Schritte. Ein wichtiger Schritt ist die Reaktion von 3-Benzyl-6-brom-2-methoxychinolin mit 3-(Dimethylamino)-1-(Naphthalen-1-yl)propan-1-on in Gegenwart von Lithium-Pyrrolilid . Diese Reaktion bildet Bedaquilin, das dann durch Reaktion mit Fumarsäure in seine Fumarsäuresalzform umgewandelt wird .
Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für this compound konzentrieren sich auf die Optimierung der Ausbeute und Reinheit der Verbindung. Der Prozess beinhaltet die Herstellung von Bedaquilin, gefolgt von seiner Umwandlung in das Fumarsäuresalz. Die Kristallformen von this compound werden dann isoliert und gereinigt, um eine hohe Reinheit und Stabilität zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Bedaquilin-Fumarat durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind für die Synthese und Modifikation der Verbindung unerlässlich, um ihre Wirksamkeit und Stabilität zu verbessern .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese von this compound verwendet werden, umfassen Lithium-Pyrrolilid, Fumarsäure und verschiedene Lösungsmittel wie Isopropanol. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus der Synthese von this compound gebildet wird, ist das Fumarsäuresalz von Bedaquilin, das als pharmazeutischer Wirkstoff zur Behandlung von MDR-TB eingesetzt wird .
Wissenschaftliche Forschungsanwendungen
This compound hat verschiedene wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Medizin wird es als letzte Behandlungsoption für MDR-TB eingesetzt und bietet eine neue Option für Patienten, die nicht auf konventionelle Behandlungen ansprechen . In der Chemie macht die einzigartige Struktur und Reaktivität der Verbindung sie zu einem wertvollen Gegenstand für die Erforschung von Wirkstoffdesign und -synthese . Darüber hinaus wird this compound in der Forschung verwendet, um neue Formulierungen und Verabreichungsmethoden zu entwickeln, um seine Bioverfügbarkeit und Wirksamkeit zu verbessern .
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung der Protonentransferkette der mykobakteriellen ATP-Synthase, ein Enzym, das für die Energiegewinnung in Mycobacterium tuberculosis notwendig ist . Durch Bindung an die c-Untereinheit der ATP-Synthase blockiert Bedaquilin die ATP-Synthese, was zur Erschöpfung der Energie in den Bakterien führt und schließlich zum Absterben der Bakterien führt .
Vergleich Mit ähnlichen Verbindungen
Bedaquilin-Fumarat ist unter den Antimykobakterika einzigartig aufgrund seines spezifischen Wirkmechanismus und seiner Wirksamkeit gegen MDR-TB. Ähnliche Verbindungen umfassen andere Antimykobakterien wie Isoniazid, Rifampicin und Delamanid. This compound zeichnet sich dadurch aus, dass es auf die ATP-Synthase abzielt, während andere Medikamente typischerweise auf andere Wege oder Enzyme in den Bakterien abzielen .
Fazit
This compound ist ein wichtiges Medikament im Kampf gegen multiresistente Tuberkulose. Sein einzigartiger Wirkmechanismus, effektive Synthesemethoden und ein breites Spektrum an wissenschaftlichen Forschungsanwendungen machen es zu einer wertvollen Verbindung sowohl in der Medizin als auch in der Forschung. Durch das Verständnis seiner Herstellung, chemischen Reaktionen und seines Wirkmechanismus können Forscher weiterhin Behandlungen für Tuberkulose und andere bakterielle Infektionen entwickeln und verbessern.
Eigenschaften
IUPAC Name |
(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol;(E)-but-2-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31BrN2O2.C4H4O4/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3;5-3(6)1-2-4(7)8/h4-17,20-21,30,36H,18-19H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t30-,32-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVSPMRFRHMMOY-WWCCMVHESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H35BrN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401004837 | |
Record name | Bedaquiline fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401004837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
671.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845533-86-0 | |
Record name | Bedaquiline fumarate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845533-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bedaquiline fumarate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845533860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bedaquiline fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401004837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(6-BROMO-2-METHOXY-QUINOLIN-3-YL)-4-DIMETHYLAMINO-2-NAPHTHALEN-1-YL-1-PHENYL-BUTAN-2-OL FUMARATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BEDAQUILINE FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P04QX2C1A5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.